molecular formula C5H2Cl2N2O2 B133513 2,6-Dichloro-4-nitropyridine CAS No. 25194-01-8

2,6-Dichloro-4-nitropyridine

Cat. No. B133513
CAS RN: 25194-01-8
M. Wt: 192.98 g/mol
InChI Key: BZYQSSVTQJTUDD-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitropyridine is a chemical compound that is part of the pyridine family, characterized by the presence of a nitro group at the fourth position and two chlorine atoms at the second and sixth positions of the pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2,6-dichloro-4-nitropyridine often involves multiple steps, including substitution, oxidation, nitration, and ammoniation processes. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through these steps, indicating a method that could potentially be adapted for the synthesis of 2,6-dichloro-4-nitropyridine as well . Similarly, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-dichloropyridine, showcasing a multi-step reaction with a considerable overall yield .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,6-dichloro-4-nitropyridine has been determined using X-ray diffraction. For example, the structure of the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was solved, revealing short N⋯H⋯O hydrogen bridges, indicating strong interactions within the crystal lattice . These structural insights are crucial for understanding the reactivity and potential applications of 2,6-dichloro-4-nitropyridine derivatives.

Chemical Reactions Analysis

The reactivity of 2,6-dichloro-4-nitropyridine derivatives has been explored in various studies. For instance, nitrosylruthenium complexes containing terpyridine ligands were synthesized through reactions involving alkoxo complexes, demonstrating the versatility of pyridine derivatives in coordination chemistry . Additionally, the reaction activity of 3-methoxy-5-chloro-2,6-dinitropyridine was analyzed, providing insights into the reactivity patterns of nitropyridine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dichloro-4-nitropyridine and its derivatives have been extensively studied. Investigations include vibrational, electronic, NBO, and NMR analyses, which provide detailed information on the optimized molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials . These studies are essential for understanding the behavior of these compounds under different conditions and for predicting their reactivity.

Scientific Research Applications

1. Synthesis of 4-amino-2,6-dichloropyridine and its derivatives

  • Summary of Application: 2,6-Dichloropyridine is used as a starting material for the synthesis of 4-amino-2,6-dichloropyridine and its derivatives . These compounds are important intermediates in the development of new energetic materials .
  • Methods of Application: The process involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .
  • Results or Outcomes: The synthetic reactions proceed under mild conditions, yielding important intermediates for the development of new energetic materials .

2. Detection of 2,6-dichloro-4-nitroaniline

  • Summary of Application: 2,6-Dichloro-4-nitropyridine shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (a common pesticide), which can be used to quantitatively analyze the concentrations of this pesticide in fruit extracts .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compound provides a high sensitivity and selectivity response to 2,6-dichloro-4-nitroaniline, making it a useful tool for the detection and quantitative analysis of this pesticide .

3. Synthesis of Pyridyldifluoroacetates

  • Summary of Application: 2,6-Dichloro-3-nitropyridine is used in the synthesis of pyridyldifluoroacetates .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compound provides a pathway for the synthesis of pyridyldifluoroacetates .

4. Preparation of Bicyclooxacalixhetarene

  • Summary of Application: 2,6-Dichloro-3-nitropyridine is used as a starting reagent in the preparation of bicyclooxacalixhetarene .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compound provides a pathway for the preparation of bicyclooxacalixhetarene .

5. Synthesis of Chiral Tetraoxacalixarene Pyridines

  • Summary of Application: 2,6-Dichloro-3-nitropyridine undergoes macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalixarene pyridines .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compound provides a pathway for the synthesis of chiral tetraoxacalixarene pyridines .

6. Biological Material or Organic Compound for Life Science Related Research

  • Summary of Application: 2,6-Dichloro-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compound provides a pathway for life science related research .

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

It shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (DCN, a common pesticide) with high sensitivity and selectivity, which can be used to quantitatively analyze the DCN concentrations in fruit extracts .

properties

IUPAC Name

2,6-dichloro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYQSSVTQJTUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397165
Record name 2,6-Dichloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-nitropyridine

CAS RN

25194-01-8
Record name 2,6-Dichloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 95% concentrated nitric acid (21 mL) and 98% concentrated sulfuric acid (50 mL) was added 2,6-dichloropyridine-N-oxide (12.8 g, 78 mmol). After the reaction was performed at 148° C. by stirring for 1 h, it was continued when the temperature was increased to 156° C. until no nitrogen dioxide was released. The reaction solution was cooled to room temperature, poured into 150 g ice water, and adjusted to pH=6 with ammonia water to precipitate a solid product. It was subjected to suction filtration. The resultant crude product was recrystallized with petroleum ether to afford 10 g yellow solid with a yield of 66.4%.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
66.4%

Synthesis routes and methods II

Procedure details

A solution of 20.9 gm (0.1 mol) of 2,6-dichloro-4-nitropyridine-1-oxide (J. Chem. Soc. B 1967, 1235) in 100 ml of ethylene chloride was heated to boiling and then 27.5 gm (0.2 mol) of phosphorus trichloride were added. The solution obtained was stirred for a further 8 hours under reflux and was then concentrated by evaporation in vacuo. The oily residue which remained was poured into ice water. The crystalline residue formed was recovered by suction filtration and washed neutral with water.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
AM Prichard, WE Lynch, CW Padgett - … Crystallographica Section E …, 2015 - scripts.iucr.org
In the title compound, C5H2Cl2N2O3, the nitro group is essentially coplanar with the aromatic ring, with a twist angle of 4.00 (6) and a fold angle of 2.28 (17). The crystal structure …
Number of citations: 1 scripts.iucr.org
RJ Rousseau, RK Robins - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
A new and convenient route to the synthesis of 4‐chloroimidazo[4,5‐c]pyridine (IV) has been devised. The preparation of 6‐chloroimidazo[4,5‐c]pyridine (IX) and 4,6‐dichloroimidazo[4, …
Number of citations: 79 onlinelibrary.wiley.com
O Noe II - 1999 - mds.marshall.edu
N-(3, 5-Dichloro-4-fluorophenyl) succinimide (NDCFPS) and N-(3, 5-dichloro-4-pyridyl) succinimide (NDPyS) were synthesized using procedures employed previously for N-(3, 5-…
Number of citations: 0 mds.marshall.edu
C Ma, Z Liu, Q Yao - Heterocyclic Communications, 2016 - degruyter.com
A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed. Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide …
Number of citations: 8 www.degruyter.com
R Cosstick, X Li, DK Tuli, DM Williams… - Nucleic acids …, 1990 - ncbi.nlm.nih.gov
An improved procedure for the preparation of 3-deaza-2'-deoxyadenosine (d3CA) is described which is suitable for the synthesis of gram quantities of this analogue. Using …
Number of citations: 57 www.ncbi.nlm.nih.gov
J Winters, R Bolia, W Dehaen, K Binnemans - Green Chemistry, 2021 - pubs.rsc.org
The current synthetic procedures for polyaramids mainly involve the use of amide solvents such as N-methylpyrrolidone and N,N-dimethylacetamide. However, these solvents are …
Number of citations: 7 pubs.rsc.org
R Shetty, D Nguyen, D Flubacher, F Ruggle… - Tetrahedron …, 2007 - Elsevier
A regioselective synthesis of 2,4,6-trisubstituted pyridine is described starting from 2,6-dibromo-4-nitropyridine. All three different regioisomers of the 2,4,6-triamino substituted pyridine …
Number of citations: 3 www.sciencedirect.com
PR Evans - 1997 - search.proquest.com
This thesis describes the synthesis of two nucleoside analogues with potential hydrogen bond acceptor sites removed. The effect that these compounds have on the sequence specific …
Number of citations: 5 search.proquest.com
N Kommu, VD Ghule, AS Kumar… - Chemistry–An Asian …, 2014 - Wiley Online Library
A series of dense and energetic polynitroaryl‐1,2,4‐triazoles were synthesized through the nitration of aryl‐1,2,4‐triazoles. The Cu‐catalyzed/base‐mediated coupling reactions of …
Number of citations: 44 onlinelibrary.wiley.com
Y Li, S Guo, QH Li, K Zheng - Nature Communications, 2023 - nature.com
The cross-dehydrogenative coupling (CDC) reaction is the most direct and efficient method for constructing α-tertiary amino acids (ATAAs), which avoids the pre-activation of C(sp 3 )-H …
Number of citations: 8 www.nature.com

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